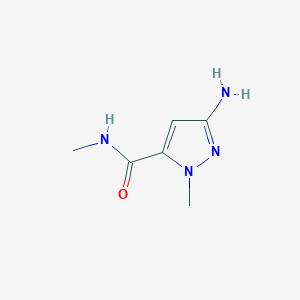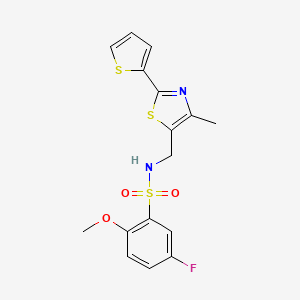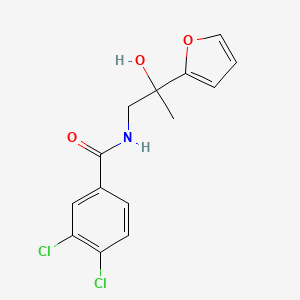
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, also known as 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile (BCPC), is a novel synthetic compound that has recently been used in the field of medicinal chemistry. BCPC has been used as a precursor for the synthesis of various bioactive compounds and has been found to possess a wide range of biological activities. BCPC has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, BCPC has also been found to possess a wide range of pharmacological activities, including anti-oxidant, anti-diabetic, anti-hypertensive, and anti-tumor activities.
Applications De Recherche Scientifique
Synthesis and Characterization
Derivatives of 1,3,4-trisubstituted pyrazole, including the 3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, have been synthesized and characterized. These derivatives are used as precursors in synthesizing more complex molecules with potential biological activities. For instance, a study by Srour et al. (2018) demonstrated the synthesis of such derivatives and their in-vitro anti-cancer activity against various human cancer cell lines, showing significant activity in some analogs. This suggests the compound's role in the development of potential anti-cancer agents (Srour et al., 2018).
Anticancer Activity
The compound has been used as a basis for synthesizing new heterocyclic compounds with evaluated anticancer activity. Metwally et al. (2016) described the synthesis of new compounds starting from a similar structure and testing their anticancer activity. This indicates the compound's significance in medicinal chemistry, particularly in developing novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Facilitating Synthesis of Derivatives
The compound serves as a building block in the synthesis of a variety of pyrazole-4-carbonitrile derivatives. Ali et al. (2016) explored the reactivity of a derivative of the compound towards different nucleophiles, leading to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This demonstrates the compound's versatility in organic synthesis and its role in producing a range of chemical entities with potential biological activities (Ali, Ragab, Abdelghafar, & Farag, 2016).
Photochemical and Quantum Chemical Analysis
The compound has also been a subject of photochemical and quantum chemical studies. Mati et al. (2012) investigated the spectral response of the geometrical isomers of a bio-active pyrazoline derivative related to 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile. Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in various fields, including material sciences and drug design (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-12-4-2-10(3-5-12)13-11(8-16)9-18(17-13)7-1-6-15/h2-5,9H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJZTWSFZZDHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C#N)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2628925.png)
![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)

![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)







![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)